Cas no 16508-33-1 (Cyclohexanone,2-chloro-4-(1,1-dimethylethyl)-, (2R,4R)-rel-)

Cyclohexanone,2-chloro-4-(1,1-dimethylethyl)-, (2R,4R)-rel- structure
16508-33-1 structure
Product Name:Cyclohexanone,2-chloro-4-(1,1-dimethylethyl)-, (2R,4R)-rel-
CAS No:16508-33-1
MF:C10H17ClO
MW:188.694382429123
CID:204427
PubChem ID:140099
Update Time:2025-04-19

Cyclohexanone,2-chloro-4-(1,1-dimethylethyl)-, (2R,4R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2-chloro-4-(1,1-dimethylethyl)-, (2R,4R)-rel-
    • trans-4-tert-butyl-2-chlorocyclohexanone
    • NSC152343
    • Cyclohexanone, cis-2-chloro-4-(1,1-dimethylethyl)-
    • DTXSID90937033
    • FJAHXLMRHNSHHX-UHFFFAOYSA-N
    • 4-tert-butyl-2-chlorocyclohexan-1-one
    • 4-t-butyl-2-chlorocyclohexanone
    • NSC-152343
    • 36041-76-6
    • SCHEMBL11811355
    • 2-chloro-4-t-butyl cyclohexanone
    • 16508-33-1
    • Cyclohexanone,cis-2-chloro-4-(1,1-dimethylethyl)-
    • AKOS009158702
    • Inchi: 1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3
    • InChI Key: FJAHXLMRHNSHHX-UHFFFAOYSA-N
    • SMILES: ClC1C(CCC(C1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 188.09691
  • Monoisotopic Mass: 188.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.01
  • Boiling Point: 260.3°Cat760mmHg
  • Flash Point: 144.3°C
  • Refractive Index: 1.464
  • PSA: 17.07
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